molecular formula C19H20N2O B1451967 [2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine CAS No. 1177306-77-2

[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine

Cat. No. B1451967
CAS RN: 1177306-77-2
M. Wt: 292.4 g/mol
InChI Key: LHEVFOSHMXBGDS-UHFFFAOYSA-N
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Description

[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine, also known as 2,5-DMPP, is an organic compound with a pyrrolidine ring structure. It is a synthetic compound that has been studied in recent years due to its potential applications in scientific research. This compound has been used in drug synthesis, as a reagent in organic synthesis, and as a ligand for transition metal complexes. It has also been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The study by Akerman and Chiazzari (2014) highlights the importance of [2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine and similar compounds in understanding hydrogen bonding and molecular structure. They synthesized three pyrrolide-imine Schiff base compounds and analyzed their structures using X-ray diffraction. The research revealed how these compounds form discrete dimers through hydrogen bonding in solid-state structures. Furthermore, density functional theory simulations were employed to understand the electrostatic interactions underlying this self-recognition through hydrogen bonding. This work provides crucial insights into the molecular interactions and structural behavior of these compounds, which can be instrumental in various fields including materials science and pharmaceuticals (Akerman & Chiazzari, 2014).

Antimicrobial Applications

Hublikar et al. (2019) demonstrated the antimicrobial potential of pyrrole derivatives, including this compound. They synthesized a novel series of pyrrole chalcone derivatives and evaluated their in vitro antimicrobial activities. The results showed that these compounds possess significant antibacterial and antifungal activities. The study also mentioned the ease of the work-up procedure and minimal side product formation during the synthesis, making these compounds promising candidates as antimicrobial agents (Hublikar et al., 2019).

Anticancer Research

The research by Mbugua et al. (2020) explored the anticancer activity of new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands related to this compound. These complexes were studied against various human cancerous and noncancerous cell lines. The findings indicated strong DNA-binding affinity and significant reduction in cell viability in cancerous cell lines, showing potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).

Peptide Chemistry and Conformational Studies

Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold as a diamino derivative to stabilize parallel turn conformations, which is closely related to the chemical structure of interest. The synthesis utilized a dipolar cycloaddition reaction and the study provided insights into the conformational properties when inserted into short peptide sequences. This research contributes to the understanding of peptide chemistry and the design of peptide-based therapeutics (Bucci et al., 2018).

Electrophilic Substitution and Reactivity

The study by Daroca et al. (1984) investigated the electrophilic substitution reactions of pyrrolinones and pyrromethenones, which are structurally related to this compound. The research provided valuable insights into the reactivity patterns of these compounds and highlighted the theoretical understanding of these reactions using the Fukui frontier orbital model. This work is significant for synthetic chemistry and the development of new compounds with tailored reactivity (Daroca et al., 1984).

properties

IUPAC Name

[2,5-dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14-12-16(13-20)15(2)21(14)17-8-10-19(11-9-17)22-18-6-4-3-5-7-18/h3-12H,13,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVFOSHMXBGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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